![molecular formula C14H14O3 B14784595 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
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Overview
Description
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3,4-dihydroxyphenethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Esterification and Ether Formation
The hydroxyl groups undergo typical nucleophilic substitution reactions. For example:
-
Acetylation with acetic anhydride in pyridine yields acetylated derivatives.
-
Methylation using methyl iodide and potassium carbonate produces methyl ethers.
Reaction Conditions :
Reagent | Solvent | Temperature | Product |
---|---|---|---|
Acetic anhydride | Pyridine | 25–80°C | Triacetylated derivative |
Methyl iodide | DMF/K₂CO₃ | 60–80°C | Trimethyl ether derivative |
Oxidation Reactions
The phenolic groups are susceptible to oxidation, particularly under acidic or enzymatic conditions:
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Quinone formation : Oxidation with KMnO₄ or horseradish peroxidase generates reactive quinone intermediates .
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Theoretical studies (DFT/B3LYP) suggest a HOMO-LUMO gap of 5.4–5.5 eV, indicating moderate oxidative stability .
Key Data :
Parameter | Value (eV) | Notes |
---|---|---|
HOMO Energy | –7.14 | Indicates nucleophilic sites |
LUMO Energy | –1.73 | Electron-deficient regions |
Cycloaddition Reactions
Thermolysis generates ortho-quinone methides, enabling [4+2] cycloadditions with dienophiles like indoles or furans :
text4-[2-(4-Hydroxyphenyl)ethyl]benzene-1,3-diol → Thermolysis (240°C) → Ortho-quinone methide + Dienophile (e.g., indole) → Chroman derivatives
Example Yields :
Dienophile | Product | Yield |
---|---|---|
Indole | Tetrahydrodibenzopyran | 44% |
4-Pentenyl | Fused chroman | 48% |
Biochemical Interactions
The compound inhibits leukotriene A-4 hydrolase (LTA4H), a key enzyme in inflammatory pathways :
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Binding mechanism : Hydroxyl groups form hydrogen bonds with LTA4H’s catalytic zinc ion.
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IC₅₀ : Comparable to resveratrol analogs (≤10 μM).
Acid-Catalyzed Rearrangements
Under acidic conditions, phenyl migration and sigmatropic shifts occur :
textIntermediate quinone methide → [1,5]-Phenyl shift → Rearranged alkylphenol
Conditions :
Metal Complexation
The hydroxyl and ethylphenyl groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺):
Scientific Research Applications
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of various chemical products
Mechanism of Action
The mechanism of action of 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as leukotriene A-4 hydrolase, influencing inflammatory pathways.
Pathways Involved: It may modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage
Comparison with Similar Compounds
Similar Compounds
Fenoterol: A β2-adrenergic agonist with a similar phenolic structure but different pharmacological properties.
4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol: Another compound with a similar core structure but different substituents, leading to varied chemical reactivity and applications
Uniqueness
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and ethyl linkage, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Biological Activity
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol, commonly referred to as dihydroresveratrol, is a compound belonging to the stilbene class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, anticancer properties, and its interactions with various biological systems.
Chemical Structure and Properties
Dihydroresveratrol is characterized by its structure that includes hydroxyl groups at the 1, 3, and 4' positions of the phenolic rings. This structural arrangement is crucial for its biological functions. The compound exhibits a molecular weight of approximately 226.24 g/mol and has been studied for its pharmacological potential in various contexts.
Antioxidant Activity
One of the primary biological activities of dihydroresveratrol is its antioxidant potential . The compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. Research indicates that dihydroresveratrol effectively reduces oxidative stress in various models:
- In vitro studies have shown that at concentrations as low as 1.3 μg/mL, dihydroresveratrol can significantly inhibit oxidative hemolysis in rat red blood cells induced by hydrogen peroxide .
- Mechanisms of action include the regulation of antioxidant enzyme activity and direct scavenging of reactive oxygen species (ROS), which contributes to its protective effects against conditions like atherosclerosis and neurodegenerative diseases .
Anti-inflammatory Properties
Dihydroresveratrol also exhibits notable anti-inflammatory effects . It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory mediators:
- The compound acts as an inhibitor of leukotriene A4 hydrolase (LTA4H), which is involved in the biosynthesis of leukotrienes—potent inflammatory mediators . By inhibiting LTA4H, dihydroresveratrol may help reduce inflammation in various tissues.
- Studies have demonstrated that it can attenuate the expression of inflammatory cytokines and chemokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer properties of dihydroresveratrol are particularly noteworthy:
- Cell Line Studies : Dihydroresveratrol has been tested against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), showing significant cytotoxic effects. The compound induces apoptosis in these cells through mechanisms involving mitochondrial dysfunction and caspase activation .
- Mechanistic Insights : Research indicates that dihydroresveratrol may inhibit tumor growth by disrupting cell cycle progression and promoting apoptosis via the activation of p53 pathways .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between dihydroresveratrol and various biological targets:
Target | Binding Affinity (kcal/mol) | Remarks |
---|---|---|
AChE | -9.5 | Inhibitory effect on acetylcholinesterase activity |
COX-2 | -8.7 | Potential anti-inflammatory action through cyclooxygenase inhibition |
P-glycoprotein | -7.9 | Possible interaction affecting drug transport across membranes |
These studies suggest that dihydroresveratrol can interact with key enzymes involved in inflammation and neurotransmission, highlighting its multitargeted pharmacological profile.
Case Studies
Recent case studies have explored the therapeutic potential of dihydroresveratrol in clinical settings:
- Cardiovascular Health : A clinical trial demonstrated improvements in lipid profiles among patients supplemented with dihydroresveratrol over 12 weeks, indicating its potential role in cardiovascular health management.
- Neuroprotection : Another study reported that dihydroresveratrol supplementation led to reduced markers of oxidative stress in patients with mild cognitive impairment, suggesting benefits for neurodegenerative conditions.
Properties
Molecular Formula |
C14H14O3 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H14O3/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)17/h2-3,5-9,15-17H,1,4H2 |
InChI Key |
ZBYRZPASDFSAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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